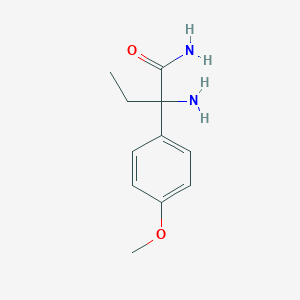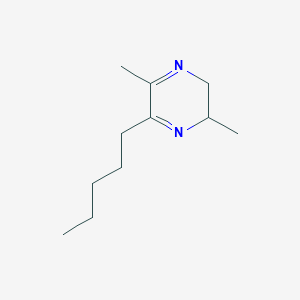
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine is an organic compound with the molecular formula C11H20N2 and a molecular weight of 180.2899 . It belongs to the class of pyrazines, which are known for their diverse biological functions and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine can be synthesized through the condensation of amino-acetone molecules. This reaction typically involves the cyclodimerization of α-aminoketones or α-aminoaldehydes . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The specific methods and conditions used in industrial production are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyrazine to its corresponding pyrazine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can introduce different substituents to the pyrazine ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2,5-dimethylpyrazine, while substitution reactions can produce a variety of substituted pyrazines with different functional groups .
Applications De Recherche Scientifique
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the biological functions of pyrazines.
Medicine: Research into its potential therapeutic properties, such as antibacterial and antiviral activities, is ongoing.
Industry: It is used in the production of flavors and fragrances due to its unique aroma properties
Mécanisme D'action
The mechanism by which 3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to the compound’s structural features and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrazine: A simpler pyrazine derivative with similar chemical properties.
3-Ethyl-2,5-dimethylpyrazine: Another alkyl-substituted pyrazine with distinct aroma properties.
2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: A compound used for chemical defense by certain insects.
Uniqueness
3-Pentyl-2,5-dimethyl-5,6-dihydropyrazine is unique due to its specific pentyl and dimethyl substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
539826-71-6 |
|---|---|
Formule moléculaire |
C11H20N2 |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
2,5-dimethyl-6-pentyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C11H20N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h9H,4-8H2,1-3H3 |
Clé InChI |
WGZOVGGCHYCMNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC(CN=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)
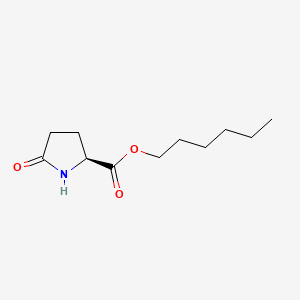

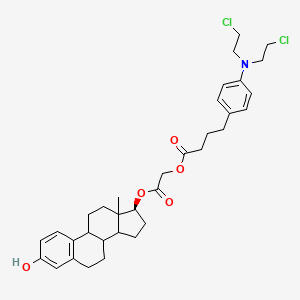
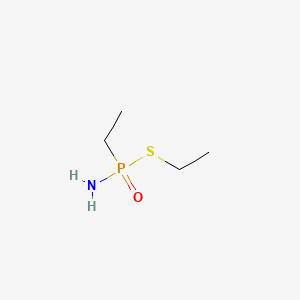
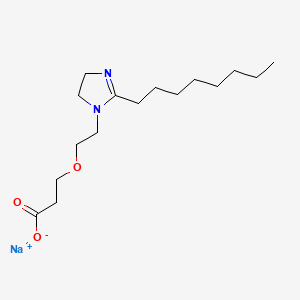
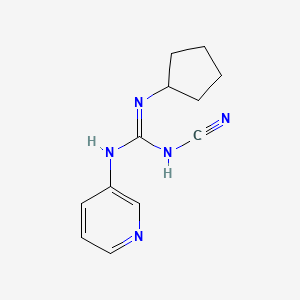
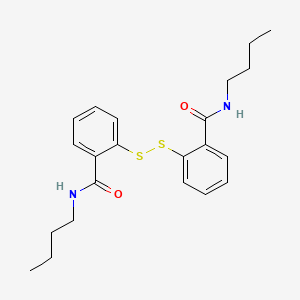
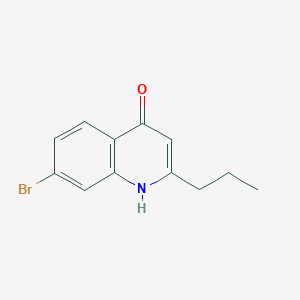
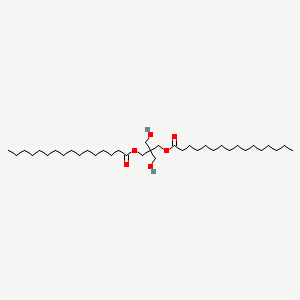
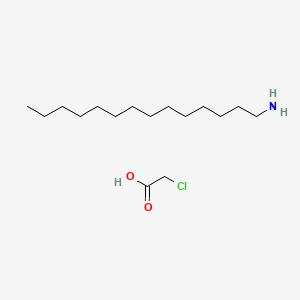

![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
